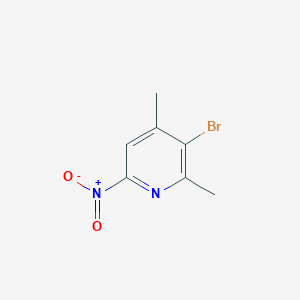

3-Bromo-2,4-dimethyl-6-nitropyridine

Description

3-Bromo-2,4-dimethyl-6-nitropyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with bromine (position 3), methyl groups (positions 2 and 4), and a nitro group (position 6). The bromine atom and nitro group make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and reductions .

Propriétés

Formule moléculaire |

C7H7BrN2O2 |

|---|---|

Poids moléculaire |

231.05 g/mol |

Nom IUPAC |

3-bromo-2,4-dimethyl-6-nitropyridine |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-3-6(10(11)12)9-5(2)7(4)8/h3H,1-2H3 |

Clé InChI |

WYLCGGYNYNUPFK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC(=C1Br)C)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dimethyl-6-nitropyridine can be achieved through several methods. One common approach involves the nitration of 3-bromo-2,4-dimethylpyridine. The nitration reaction typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination, methylation, and nitration steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-2,4-dimethyl-6-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products:

Nucleophilic Substitution: Corresponding substituted pyridines.

Reduction: 3-Bromo-2,4-dimethyl-6-aminopyridine.

Oxidation: this compound-2,4-dicarboxylic acid.

Applications De Recherche Scientifique

3-Bromo-2,4-dimethyl-6-nitropyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.

Material Science: It is used in the design of novel materials with specific electronic or optical properties.

Agricultural Chemistry: The compound is investigated for its potential use in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of 3-Bromo-2,4-dimethyl-6-nitropyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the pyridine ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately forming an amino group. The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

6-Bromo-2-methyl-3-nitropyridine (CAS 22282-96-8)

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : 217.02 g/mol

- Key Differences: The nitro group is at position 3 instead of 6, and only one methyl group is present (position 2).

6-Chloro-2-methyl-3-nitropyridine

- Molecular Formula : C₆H₅ClN₂O₂

- Key Differences : Substitution of bromine with chlorine reduces molecular weight (MW ≈ 172.57 g/mol) and alters reactivity. Chlorine’s lower electronegativity compared to bromine may decrease the compound’s stability in radical reactions but improve solubility in polar solvents .

Methyl-Substituted Derivatives

3-Bromo-2-methyl-6-nitropyridine (CAS 1231930-13-4)

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : 217.02 g/mol

- Key Differences: Lacks the 4-methyl group present in the target compound.

2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2)

- Molecular Formula : C₅H₄BrN₃O₂

- Molecular Weight : 218.02 g/mol

- Melting Point : 208–210°C

- Key Differences: An amino group at position 2 introduces nucleophilic reactivity, enabling diazotization or condensation reactions. The nitro group at position 3 enhances electron-withdrawing effects, increasing acidity at adjacent positions .

Halogen and Functional Group Variants

6-Bromo-2-chloro-3-nitropyridine (CAS 1430341-84-6)

- Molecular Formula : C₅H₂BrClN₂O₂

- Key Differences : Chlorine at position 2 and bromine at position 6 create a dihalogenated system. This structure is highly reactive in nucleophilic aromatic substitution (NAS) due to the synergistic electron-withdrawing effects of nitro and halogens .

3-Bromo-2-methoxy-5-nitropyridine

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Notable Reactivity |

|---|---|---|---|---|---|

| 3-Bromo-2,4-dimethyl-6-nitropyridine* | Not Available | C₇H₇BrN₂O₂ | 231.05 | Not Reported | Cross-coupling, nitro reduction, steric hindrance at position 4 |

| 6-Bromo-2-methyl-3-nitropyridine | 22282-96-8 | C₆H₅BrN₂O₂ | 217.02 | Not Reported | Electrophilic substitution at position 4, Suzuki coupling |

| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | C₅H₄BrN₃O₂ | 218.02 | 208–210 | Diazotization, condensation reactions |

| 6-Chloro-2-methyl-3-nitropyridine | 2604-39-9 | C₆H₅ClN₂O₂ | 172.57 | Not Reported | NAS at position 6, higher solubility in polar solvents |

| 6-Bromo-2-chloro-3-nitropyridine | 1430341-84-6 | C₅H₂BrClN₂O₂ | 236.44 | Not Reported | High reactivity in NAS, synergistic electron withdrawal |

*Hypothetical data inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.